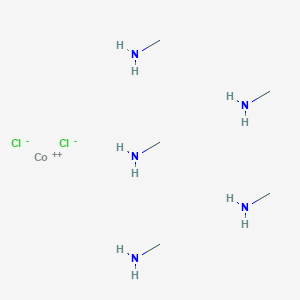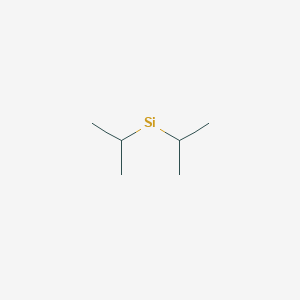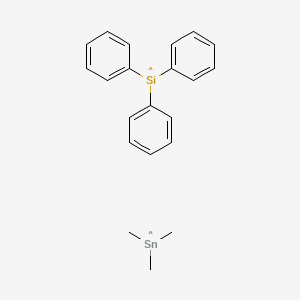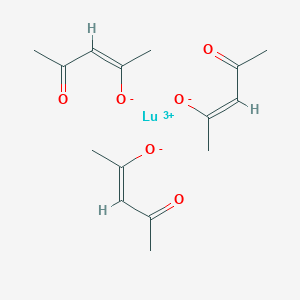
Chloropentakis(methylamine)cobalt dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloropentakis(methylamine)cobalt dichloride is a coordination compound with the formula [Co(NH2Me)5Cl]Cl2. This compound features a cobalt(III) center surrounded by five methylamine ligands and one chloride ligand, with two additional chloride ions balancing the charge. It is of interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chloropentakis(methylamine)cobalt dichloride typically involves the reaction of cobalt(III) chloride with an excess of methylamine in an aqueous solution. The reaction can be represented as follows:
CoCl3+5NH2Me→[Co(NH2Me)5Cl]Cl2
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chloropentakis(methylamine)cobalt dichloride undergoes various chemical reactions, including:
Substitution: The chloride ligand can be substituted by other ligands, such as hydroxide, under acidic conditions.
Common Reagents and Conditions
Solvolysis: Water-methanol or water-propan-2-ol mixtures are commonly used solvents.
Substitution: Acidic conditions are typically employed to facilitate the substitution of the chloride ligand.
Major Products Formed
Scientific Research Applications
Chloropentakis(methylamine)cobalt dichloride has several applications in scientific research:
Chemistry: It is used to study coordination chemistry and the effects of different ligands on cobalt(III) complexes.
Biology: The compound’s interactions with biological molecules can provide insights into cobalt’s role in biological systems.
Medicine: Research into cobalt complexes, including this compound, explores their potential therapeutic applications.
Industry: The compound’s unique properties make it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of chloropentakis(methylamine)cobalt dichloride involves the coordination of the cobalt(III) center with the methylamine ligands and the chloride ligand. The compound’s reactivity is influenced by the electronic and steric effects of the ligands. For example, the chloride ligand can labilize the trans-amine’s hydrogen, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Chloropentakis(ethylamine)cobalt dichloride
- Chloropentakis(propylamine)cobalt dichloride
- Chloropentakis(butylamine)cobalt dichloride
Uniqueness
Chloropentakis(methylamine)cobalt dichloride is unique due to the specific steric and electronic effects imparted by the methylamine ligands. These effects influence the compound’s reactivity and stability, distinguishing it from similar compounds with different alkylamine ligands .
Properties
CAS No. |
15392-59-3 |
|---|---|
Molecular Formula |
C5H25Cl3CoN5 |
Molecular Weight |
320.5777 |
Synonyms |
chloropentakis(methylamine)cobalt dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/new.no-structure.jpg)





![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)


